molecular formula C8H7FN2 B171496 4-Amino-2-fluoro-5-methylbenzonitrile CAS No. 1357942-79-0

4-Amino-2-fluoro-5-methylbenzonitrile

Cat. No.: B171496
CAS No.: 1357942-79-0
M. Wt: 150.15 g/mol
InChI Key: STKTWKBZHAFRNZ-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-5-methylbenzonitrile is an organic compound with the molecular formula C8H7FN2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the 4-position, a fluoro group at the 2-position, and a methyl group at the 5-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoro-5-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce corresponding benzoic acids .

Scientific Research Applications

4-Amino-2-fluoro-5-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-2-fluoro-5-methylbenzonitrile exerts its effects involves interactions with specific molecular targets. The amino and fluoro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution, which are fundamental to its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-fluoro-5-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .

Properties

IUPAC Name

4-amino-2-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-6(4-10)7(9)3-8(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKTWKBZHAFRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562303
Record name 4-Amino-2-fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357942-79-0
Record name 4-Amino-2-fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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